AMG-232

描述

纳维替米德林是一种强效且选择性的鼠双分钟2 (MDM2) 蛋白抑制剂。该化合物旨在恢复肿瘤抑制蛋白p53的活性,该蛋白在各种癌症中经常发生失调。 通过抑制MDM2,纳维替米德林有助于重新激活p53,从而导致携带野生型p53的癌细胞凋亡 .

科学研究应用

纳维替米德林在科学研究中具有广泛的应用,包括:

化学: 用作工具化合物,用于研究p53-MDM2相互作用并开发新的癌症治疗方法。

生物学: 用于细胞培养研究,以研究p53在细胞周期调控和凋亡中的作用。

医学: 正在临床试验中进行研究,用于治疗各种癌症,包括急性髓系白血病和黑色素瘤。

作用机制

纳维替米德林通过与MDM2蛋白结合发挥作用,从而阻止MDM2与p53相互作用。这种抑制导致p53的稳定和激活,进而诱导促凋亡基因的表达。这些基因的激活导致癌细胞中凋亡的启动。 纳维替米德林的主要分子靶标是MDM2和p53,所涉及的途径包括p53信号通路 .

生化分析

Biochemical Properties

AMG-232 binds the MDM2 protein with picomolar affinity . It robustly induces p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . The interaction of this compound with MDM2 prevents the proteasomal degradation of p53, a critical tumor suppressor .

Cellular Effects

This compound has demonstrated in vivo antitumor activity in several tumor xenograft models . It leads to complete and durable regression of MDM2-amplified SJSA-1 tumors via growth arrest and induction of apoptosis . This compound also sensitizes high MDM2-expressing tumor cells to T-cell-mediated killing .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the MDM2-p53 interaction . This leads to the upregulation of p53 and its downstream signaling pathways, resulting in cell-cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

This compound demonstrates robust antitumor efficacy over time in laboratory settings . It has shown to inhibit the in vivo growth of several tumor xenografts and led to complete and durable regression of MDM2-amplified SJSA-1 tumors .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated in vivo antitumor activity and led to complete tumor regression of MDM2 amplified SJSA-1 tumors . The dosage effects of this compound vary with different dosages, with significant antitumor efficacy observed at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the MDM2-p53 protein-protein interaction . By inhibiting this interaction, this compound prevents the degradation of p53, thereby influencing various metabolic processes regulated by p53 .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the MDM2 protein .

Subcellular Localization

This compound is likely to be localized in the nucleus due to its interaction with the MDM2 protein, which is primarily a nuclear protein

准备方法

合成路线和反应条件: 纳维替米德林是通过一系列化学反应合成的,这些反应涉及关键中间体的形成。合成路线通常包括以下步骤:

- 通过缩合反应形成核心结构。

- 通过取代反应引入官能团。

- 纯化和结晶以获得最终产物。

工业生产方法: 在工业环境中,纳维替米德林的生产涉及使用优化反应条件进行大规模化学合成,以确保高产率和纯度。该过程包括:

- 使用高纯度试剂和溶剂。

- 控制反应温度和压力。

- 先进的纯化技术,如色谱和重结晶 .

化学反应分析

反应类型: 纳维替米德林会发生各种化学反应,包括:

氧化: 纳维替米德林在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以改变纳维替米德林中存在的官能团。

取代: 取代反应可以在纳维替米德林分子中引入不同的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂在受控条件下使用。

形成的主要产物: 这些反应形成的主要产物包括具有改变的官能团的纳维替米德林的各种衍生物,这些衍生物可能具有不同的生物活性 .

相似化合物的比较

纳维替米德林在MDM2抑制剂中是独一无二的,因为它具有高效力和选择性。类似的化合物包括:

依达萨努林: 另一种MDM2抑制剂,具有相似的机制,但药代动力学特性不同。

努特林-3: 第一代MDM2抑制剂,其效力低于纳维替米德林。

RG7112: 一种MDM2抑制剂,具有更广泛的活性谱,但对p53的选择性较低.

属性

IUPAC Name |

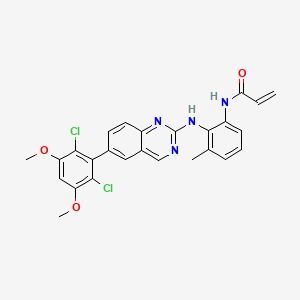

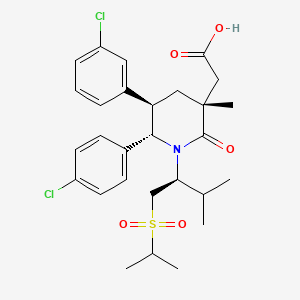

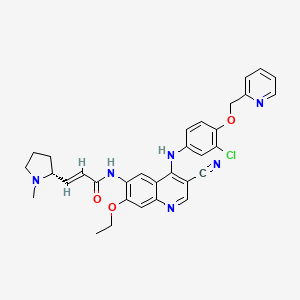

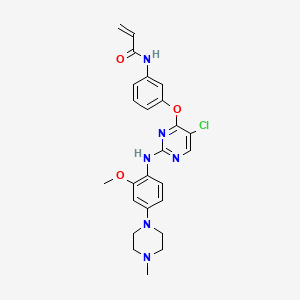

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCSJFKKILATL-YWCVFVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025652 | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352066-68-2 | |

| Record name | Navtemadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navtemadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVTEMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of KRT-232?

A: KRT-232 exerts its anti-tumor effects by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. [, , , , , , , , , , , ] MDM2 typically targets p53 for degradation, but by inhibiting this interaction, KRT-232 allows p53 to accumulate and activate, leading to cell cycle arrest and apoptosis in tumor cells. [, , , , , , , , , , ]

Q2: What are the downstream effects of p53 activation by KRT-232?

A2: Upon KRT-232 binding to MDM2, p53 is stabilized and activates downstream pathways, leading to:

- Cell cycle arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. [, , , ]

- Apoptosis: Induction of pro-apoptotic proteins like Bax, Bak, PUMA, and Noxa. [, ]

- Senescence: Induction of a senescent phenotype in tumor cells. []

- Inhibition of DNA Damage Repair: Inhibition of ATM, DNAPK-DNA ligase IV, and BRCA1-Rad51/52 pathways. []

- Anti-angiogenesis: Inhibition of angiogenesis through suppression of endothelial cell proliferation and tube formation. []

Q3: Why is the MDM2-p53 pathway a promising target in cancer therapy?

A: The MDM2-p53 pathway plays a crucial role in tumor suppression. MDM2 negatively regulates p53, preventing its tumor-suppressing functions. Overexpression of MDM2 or loss of p53 function is frequently observed in various cancers. Therefore, inhibiting MDM2 with KRT-232 offers a targeted approach to restore p53 activity and induce tumor cell death. [, , , , , , , , , , ]

Q4: What is the full chemical name and molecular formula of KRT-232?

A: The full chemical name of KRT-232 is 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid. While its molecular formula is C30H38Cl2N2O5S. []

Q5: What is the molecular weight of KRT-232?

A: The molecular weight of KRT-232 is 568.6 g/mol. []

Q6: How is KRT-232 absorbed and metabolized in the body?

A: KRT-232 exhibits good oral bioavailability, though food may slightly delay absorption without affecting overall exposure. [, , ] It undergoes extensive metabolism primarily through acyl glucuronidation, forming the major metabolite M1 (acyl glucuronide). [, , ] KRT-232 and M1 undergo enterohepatic recirculation, contributing to their extended half-lives. []

Q7: How is KRT-232 eliminated from the body?

A: KRT-232 is primarily eliminated through biliary-fecal excretion of its metabolite M1. Urinary excretion of the parent drug is negligible. [, ]

Q8: Are there any factors that influence KRT-232 exposure?

A8: Yes, several factors can influence KRT-232 exposure.

- Tumor type: Patients with Merkel cell carcinoma (MCC) show higher KRT-232 exposure compared to those with acute myeloid leukemia (AML), myelofibrosis (MF), solid tumors, or healthy volunteers. []

- C-reactive protein (CRP): Elevated CRP levels are associated with increased KRT-232 exposure. []

- Age: Older patients tend to have higher KRT-232 exposure. []

- Sex: Men have lower relative bioavailability of KRT-232 compared to women. []

Q9: What is the significance of macrophage inhibitory cytokine-1 (MIC-1) in relation to KRT-232?

A: MIC-1 serves as a pharmacodynamic (PD) biomarker for KRT-232 treatment. [, , ] KRT-232 treatment leads to a dose-dependent increase in serum MIC-1 levels. [, ] This increase in MIC-1 is indicative of p53 activation and downstream effects of KRT-232. [, ]

Q10: What in vitro and in vivo models have been used to study the efficacy of KRT-232?

A10: Various in vitro and in vivo models have been employed to investigate the efficacy of KRT-232, including:

- Cell lines: A range of cancer cell lines, including those derived from lung, breast, colorectal, melanoma, sarcoma, acute myeloid leukemia (AML), and Merkel cell carcinoma (MCC) have been used to study KRT-232's anti-proliferative and pro-apoptotic effects. [, , , , , ]

- Patient-derived xenografts (PDXs): PDX models, particularly for glioblastoma, myelofibrosis, and non-small cell lung cancer, have been utilized to evaluate KRT-232's anti-tumor activity in vivo. [, , ]

Q11: What is the general safety profile of KRT-232 observed in preclinical and clinical studies?

A11: While specific safety and toxicological data are not discussed here, it is crucial to acknowledge that KRT-232 is an investigational drug. Preclinical and clinical trials are designed to rigorously assess its safety and potential side effects. The information provided in the abstracts focuses primarily on the compound's mechanisms of action and potential therapeutic benefits in various cancer models.

Q12: Are there specific drug delivery strategies being explored for KRT-232?

A12: While the provided abstracts do not delve into specific drug delivery strategies for KRT-232, research is ongoing to optimize its delivery to target tissues and improve its therapeutic index. This may involve exploring different formulations, administration routes, and targeted delivery systems.

Q13: What analytical methods are used to study KRT-232?

A13: Several analytical methods are employed to study KRT-232 and its effects:

- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This technique is used to quantify KRT-232 and its metabolites in biological samples, such as plasma and brain tissue. []

- Flow Cytometry: This method is used to analyze cell cycle distribution, apoptosis (e.g., Annexin V staining), and measure protein expression levels within cells. [, ]

- Immunoblotting (Western Blot): This technique is used to detect specific proteins and assess their expression levels in cells and tissues. [, , , , ]

- Enzyme-linked immunosorbent assay (ELISA): This method is used to quantify specific proteins in biological fluids, such as serum TNFα. []

- Next-generation sequencing (NGS): This technology is used to analyze gene mutations and measure variant allele frequencies (VAF) in patient samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

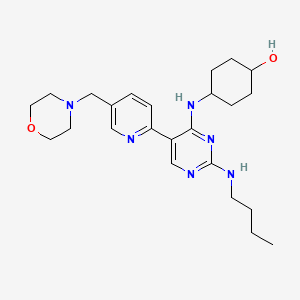

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)

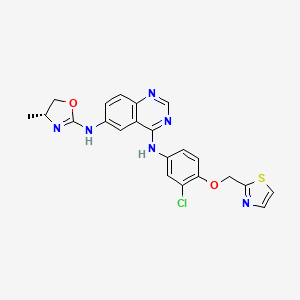

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)